molecular formula C6H10O5 B6251652 2-(1-carboxyethoxy)propanoic acid CAS No. 19201-34-4

2-(1-carboxyethoxy)propanoic acid

Cat. No.: B6251652
CAS No.: 19201-34-4
M. Wt: 162.14 g/mol
InChI Key: FBYFHODQAUBIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Carboxyethoxy)propanoic acid is a carboxylic acid derivative characterized by a propanoic acid backbone substituted with a 1-carboxyethoxy group at the second carbon. Its structure combines both carboxylic acid and ester functionalities, enabling diverse reactivity and applications. These derivatives are synthesized via esterification or salt formation, highlighting the parent compound’s role as a key intermediate.

Properties

CAS No.

19201-34-4

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

2-(1-carboxyethoxy)propanoic acid

InChI

InChI=1S/C6H10O5/c1-3(5(7)8)11-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)

InChI Key

FBYFHODQAUBIOO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-carboxyethoxy)propanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with carbon dioxide in the presence of a catalyst to form propylene carbonate. This intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions typically include elevated temperatures and pressures to facilitate the conversion of propylene oxide to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-carboxyethoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylate salts, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Calcium stearoyl-2-lactylate
  • Molecular Formula : C48H86CaO12
  • CAS Number : 5793-94-2
  • Molecular Weight : 895.3 g/mol

CSL is a biodegradable, non-toxic compound typically manufactured through the esterification of stearic acid and lactic acid. It is recognized for its emulsifying properties and is often used in food products to enhance texture and stability.

Food Industry Applications

CSL finds extensive use in the food industry due to its functional properties:

  • Dough Conditioner : Used in yeast-leavened baked goods to strengthen dough, improve volume, and extend freshness. Optimal concentrations range from 0.25% to 0.5% based on flour weight.
  • Emulsifier : Enhances the mixing of ingredients in various food products, including creams, sauces, and dressings.
  • Anti-staling Agent : Helps maintain moisture in baked goods, thereby prolonging shelf life.

Table 1: Applications of CSL in Food Products

ApplicationMaximum Use Level (US)Maximum Use Level (EU)
Baked goods0.5% of flour5 g/kg
Creamers0.3%3 g/kg
Desserts0.2%5 g/kg
Sauces0.25%2 g/kg
Snack dips0.2%2 g/kg

Pharmaceutical Applications

In pharmaceuticals, CSL is utilized for its emulsifying and stabilizing properties:

  • Drug Formulations : Acts as an excipient in drug formulations to enhance solubility and bioavailability.
  • Topical Preparations : Used in creams and ointments for its ability to stabilize emulsions and improve skin absorption.

Case Study 1: Baked Goods Enhancement

A study published by the Food Science Department demonstrated that the inclusion of CSL in bread formulations led to a significant increase in loaf volume and crumb softness compared to control samples without CSL. The study highlighted that CSL not only improved the dough's handling characteristics but also contributed to a longer shelf life by reducing staling rates.

Case Study 2: Emulsification in Sauces

Research conducted on salad dressings showed that incorporating CSL improved the stability of oil-in-water emulsions. The study found that dressings with CSL exhibited less separation over time compared to those without it, indicating its effectiveness as an emulsifier.

Mechanism of Action

The mechanism by which 2-(1-carboxyethoxy)propanoic acid exerts its effects involves its interaction with various molecular targets. The carboxyl groups can participate in hydrogen bonding and ionic interactions, while the ether linkage can engage in dipole-dipole interactions. These interactions facilitate the compound’s reactivity and its ability to participate in various chemical and biological processes .

Comparison with Similar Compounds

2-(2,4-Dichlorophenoxy)propanoic Acid

  • Structure: Propanoic acid substituted with a 2,4-dichlorophenoxy group.
  • Properties : Higher molecular weight (235.06 g/mol) and lipophilicity due to chlorine atoms.
  • Applications: Herbicide with potent bioactivity but classified as a carcinogen .

2-(Thiophen-2-yl)propanoic Acid

  • Structure: Thiophene ring attached to the propanoic acid backbone.
  • Safety : Causes skin and eye irritation; requires protective handling .

3-(2-Thienyl)propanoic Acid

  • Structure: Thienyl group at the third carbon of propanoic acid.
  • Applications : Used in organic synthesis and material science; high-purity grades available for research .

2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride

  • Structure: Aminooxy and methyl groups at the second carbon.

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility
2-(1-Carboxyethoxy)propanoic acid C6H8O5 160.12 Carboxylic acid, ester Polar solvents
2-(2,4-Dichlorophenoxy)propanoic acid C9H8Cl2O3 235.06 Chlorophenoxy, carboxylic acid Low water solubility
Sodium caproyl lactylate C12H19NaO6 282.27 Ester, carboxylate salt Water-soluble
2-(Thiophen-2-yl)propanoic acid C7H8O2S 156.20 Thiophene, carboxylic acid Organic solvents

Biological Activity

2-(1-Carboxyethoxy)propanoic acid, also known as propionic acid with a carboxyethoxy substituent, is a compound of interest due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications for health.

Metabolic Pathways

This compound is likely metabolized similarly to propionic acid. In the human body, propionic acid undergoes conversion to propionyl-CoA, which plays a crucial role in various metabolic processes. The metabolism initiates with its conversion to propionyl-CoA, which can then enter the citric acid cycle or undergo beta-oxidation. This pathway is vital for energy production and the synthesis of glucose from non-carbohydrate sources through gluconeogenesis .

Physiological Effects

Research indicates that propionic acid can influence several physiological processes:

  • Fatty Acid Regulation : Propionic acid has been shown to lower fatty acid content in the liver and plasma, which may have implications for metabolic health .
  • Food Intake : It appears to reduce food intake, suggesting potential applications in weight management .
  • Immunomodulation : Propionic acid exerts immunosuppressive actions, which could be beneficial in inflammatory conditions .
  • Insulin Sensitivity : There is evidence suggesting that it improves tissue insulin sensitivity, making it relevant for diabetes management .

Antimicrobial Properties

This compound exhibits antimicrobial activity due to its metabolic derivatives. The compound's ability to inhibit microbial growth stems from its interaction with bacterial metabolic pathways. Research shows that it can disrupt the metabolism of certain bacteria, leading to reduced viability and growth inhibition .

Case Studies

Several studies have documented the biological effects of propionic acid derivatives:

  • Study on Gut Microbiota : A study demonstrated that increased production of propionic acid by gut microbiota could be beneficial in preventing obesity and type 2 diabetes by modulating energy metabolism and inflammatory responses .
  • Toxicological Assessments : In repeated exposure studies, high doses of propionic acid resulted in skin irritation and necrosis in animal models, indicating a need for caution regarding its application at elevated concentrations .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Fatty Acid RegulationLowers liver and plasma fatty acids
Food IntakeReduces food consumption
ImmunomodulationExhibits immunosuppressive effects
Insulin SensitivityImproves insulin sensitivity
Antimicrobial ActivityInhibits growth of specific bacteria

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-(1-carboxyethoxy)propanoic acid?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the carboxylic acid and ethoxy substituents. Infrared (IR) spectroscopy can identify carboxyl (C=O) and hydroxyl (-OH) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Q. How can this compound be synthesized in a laboratory setting?

  • Methodological Answer : A one-step esterification of propanoic acid derivatives with appropriate ethoxycarboxylic acid precursors is common. Use catalysts like sulfuric acid or enzyme-mediated systems for regioselectivity. Optimize reaction conditions (e.g., temperature, solvent polarity) based on computational tools such as REAXYS or BKMS_METABOLIC to predict feasible pathways .

Q. What stability considerations are critical when handling this compound?

  • Methodological Answer : The compound may hydrolyze under acidic/basic conditions due to its ester and carboxylic acid groups. Store in anhydrous environments at low temperatures (4°C). Monitor stability via periodic HPLC analysis. Avoid strong oxidizers and metal contaminants to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular uptake studies). Perform dose-response curves and statistical meta-analyses to identify outliers. Cross-check with structural analogs (e.g., phenylalanine derivatives) to infer mechanistic consistency .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

  • Methodological Answer : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or asymmetric synthesis using chiral auxiliaries. Kinetic resolution via lipase-catalyzed ester hydrolysis can enhance enantiomeric excess (ee). Validate purity using circular dichroism (CD) or X-ray crystallography .

Q. How do computational tools enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like peroxisome proliferator-activated receptors (PPARs). Apply quantitative structure-activity relationship (QSAR) models to optimize logP and solubility. Tools like SwissADME predict absorption/distribution parameters for lead optimization .

Data Analysis & Experimental Design

Q. What experimental controls are essential for studying the compound’s role in metabolic pathways?

  • Methodological Answer : Include negative controls (e.g., untreated cells) and competitive inhibitors to confirm specificity. Isotopic labeling (e.g., ¹³C-propanoic acid) tracks metabolic incorporation. Use LC-MS/MS to quantify intermediate metabolites and validate pathway engagement .

Q. How should researchers address conflicting solubility data in different solvent systems?

  • Methodological Answer : Conduct systematic solubility studies using the shake-flask method across pH gradients (1–13) and polar/nonpolar solvents. Compare results with Hansen solubility parameters (HSPs) to identify solvent compatibility. Use molecular dynamics simulations to model solvent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.